N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Description
N-(4-{[(4-Bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based compound featuring a 4-bromophenylcarbamoylmethyl substituent at the thiazole 4-position and a pivalamide (2,2-dimethylpropanamide) group at the 2-position.
Properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-10(17)5-7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVNVQTTYVDIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity and leading to cell death . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key structural analogs, focusing on core structures, substituents, and inferred properties:
Key Comparative Analyses
Substituent Effects on Bioactivity
- 4-Bromophenyl vs. Biphenyl Groups : The target compound’s 4-bromophenyl group (electron-withdrawing) may enhance binding to electron-rich enzymatic pockets compared to 4'-fluorobiphenyl in ’s antimicrobial derivatives .
- Pivalamide vs. Benzamide : The bulky pivalamide in the target compound likely improves metabolic stability over simpler benzamides (e.g., ’s 4-chlorobenzamide), which are prone to hydrolysis .
Physicochemical Properties
- Solubility: Chromenone derivatives with hydroxyl and piperazinyl groups () exhibit better solubility than the target compound, suggesting a trade-off between hydrophobicity and bioavailability .
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